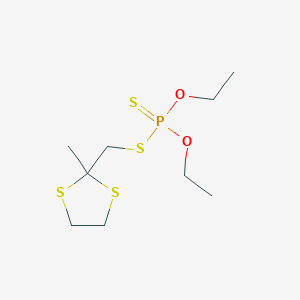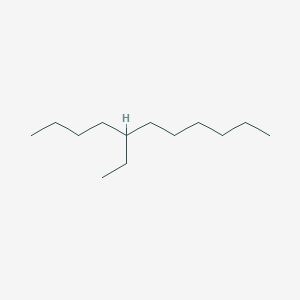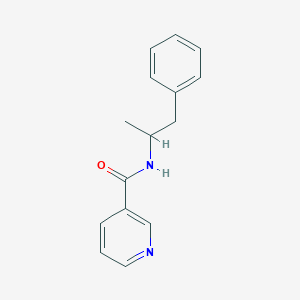
Phenatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenatine, also known as phenylthiohydantoin, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a hydantoin ring with a phenylthio group attached to it. Phenatine has been widely studied for its potential applications in the field of medicinal chemistry, as well as its use as a reagent in organic synthesis.
Mécanisme D'action
Phenatine is a thiol-containing compound that is capable of forming covalent bonds with proteins and other biomolecules. It has been shown to react with the sulfhydryl groups of cysteine residues in proteins, leading to the formation of disulfide bonds and other covalent modifications. This mechanism of action has been exploited in a variety of applications, including the development of protein-based drugs and the study of protein structure and function.
Effets Biochimiques Et Physiologiques
Phenatine has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of proteases and other enzymes, the ability to induce protein aggregation, and the ability to modulate protein-protein interactions. These effects have been studied in a variety of biological systems, including bacteria, yeast, and mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
Phenatine has several advantages as a reagent in laboratory experiments, including its ability to selectively modify cysteine residues in proteins, its stability under a wide range of conditions, and its relatively low cost. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on phenatine, including the development of new methods for its synthesis, the investigation of its interactions with specific proteins and other biomolecules, and the development of new applications in the field of medicinal chemistry. Additionally, there is potential for the use of phenatine in the development of new materials and in the study of non-biological systems.
Méthodes De Synthèse
Phenatine can be synthesized through a variety of methods, including the reaction of phenylthiourea with chloroacetic acid, the reaction of phenylthiourea with glyoxylic acid, and the reaction of phenylthiourea with chloroacetic acid followed by cyclization with ammonium hydroxide. Each of these methods has its own advantages and limitations, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
Phenatine has been widely used in scientific research for a variety of applications, including the synthesis of peptides and proteins, the study of enzyme kinetics, and the investigation of protein-protein interactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propriétés
Numéro CAS |
139-68-4 |
|---|---|
Nom du produit |
Phenatine |
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |
Clé InChI |
KJRJJAZBUWXZFN-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Autres numéros CAS |
139-68-4 |
Synonymes |
Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



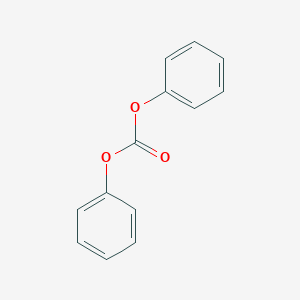
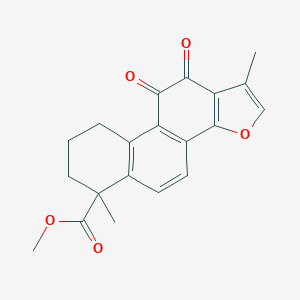
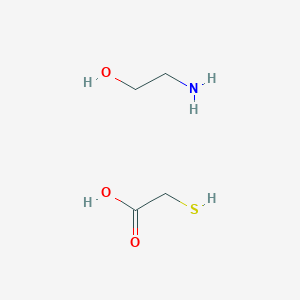
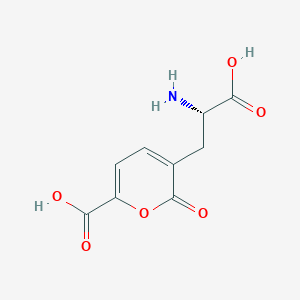
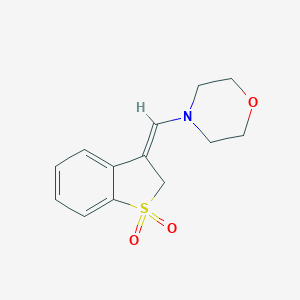
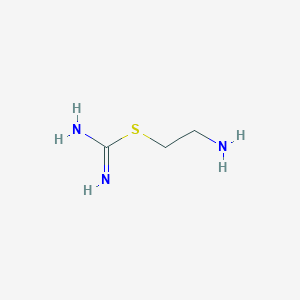
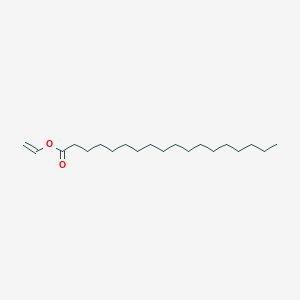
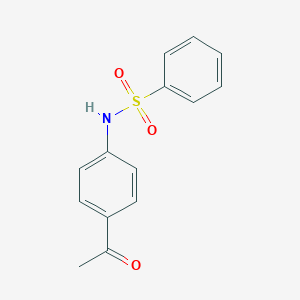
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)

